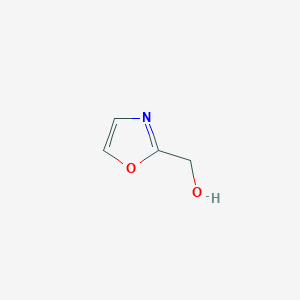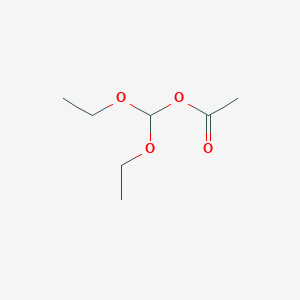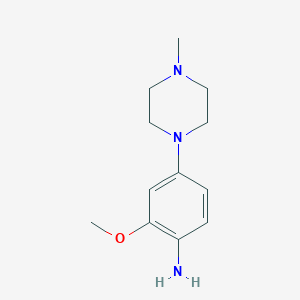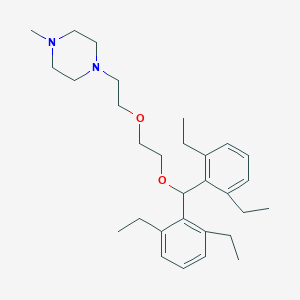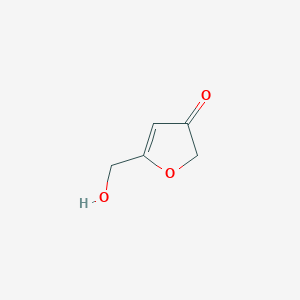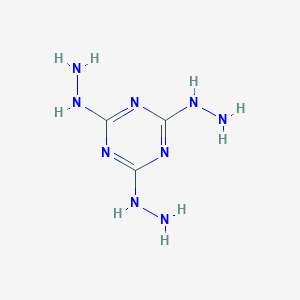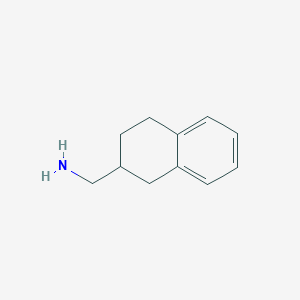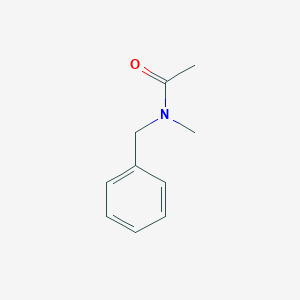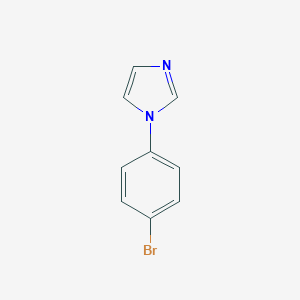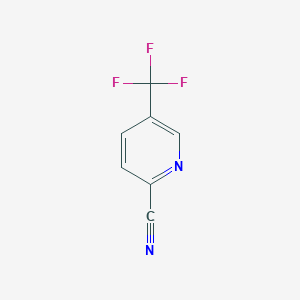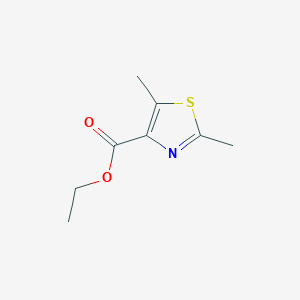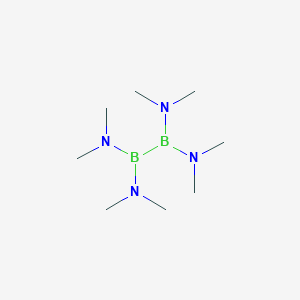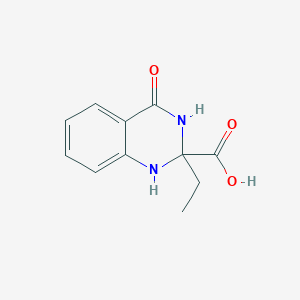
2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, also known as ETOQA, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. ETOQA has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is not fully understood. However, it has been suggested that 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid in lab experiments is its high yield synthesis method. Additionally, 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been shown to exhibit a variety of biological activities, making it a versatile compound for research. However, one limitation of using 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
For 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid research include further investigation of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid can be achieved through several methods, including the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and zinc chloride. Both methods result in the formation of 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid with high yields.
Aplicaciones Científicas De Investigación
2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been found to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
129768-68-9 |
|---|---|
Nombre del producto |
2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid |
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(10(15)16)12-8-6-4-3-5-7(8)9(14)13-11/h3-6,12H,2H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
FAQBQWIOBDFWDY-UHFFFAOYSA-N |
SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
SMILES canónico |
CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
Sinónimos |
2-Quinazolinecarboxylic acid, 2-ethyl-1,2,3,4-tetrahydro-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)
